molecular formula C11H20N2 B2785542 5-Hexylcyclopenta-1,3-diene-1,2-diamine CAS No. 1956318-01-6

5-Hexylcyclopenta-1,3-diene-1,2-diamine

Cat. No. B2785542
CAS RN: 1956318-01-6
M. Wt: 180.295
InChI Key: POGYTLZRZMWXMO-UHFFFAOYSA-N
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Description

5-Hexylcyclopenta-1,3-diene-1,2-diamine is an organic compound with the molecular formula C11H20N2 . It has a molecular weight of 180.29 . The compound appears as a solid under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2/c1-2-3-4-5-6-9-7-8-10(12)11(9)13/h7-9H,2-6,12-13H2,1H3 . The SMILES representation is CCCCCCC1C=CC(=C1N)N .

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

5-hexylcyclopenta-1,3-diene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-6-9-7-8-10(12)11(9)13/h7-9H,2-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYTLZRZMWXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C=CC(=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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